

An In-depth Technical Guide to Isopropylated Triphenyl Phosphate (IPTPP)

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Compound of Interest

Compound Name: *Isopropylphenyl phosphate*

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Introduction

Isopropylated triphenyl phosphate (IPTPP), a complex mixture of organophosphate esters, has garnered significant attention in various industrial and scientific fields. Primarily utilized as a flame retardant and plasticizer, its unique chemical structure imparts desirable properties to a wide range of polymers. However, its potential biological activities and environmental presence have also made it a subject of toxicological and pharmacological research. This technical guide provides a comprehensive overview of the physical and chemical properties of IPTPP, detailed experimental protocols for its analysis, and an exploration of its interactions with key biological signaling pathways.

Physical and Chemical Properties

IPTPP is not a single chemical entity but rather a variable mixture of isomers of triphenyl phosphate with one or more isopropyl groups attached to the phenyl rings.^[1] This isomeric composition can influence its physical and chemical characteristics. The commercial product is typically a clear, colorless to light yellow, odorless liquid.^[2]

Data Presentation: Physical and Chemical Characteristics

Below is a summary of the key physical and chemical properties of isopropylated triphenyl phosphate, compiled from various technical sources.

Property	Value	Conditions
Molecular Formula	C ₂₇ H ₃₃ O ₄ P (for tris(isopropylphenyl) phosphate)	
Molecular Weight	452.52 g/mol (for tris(isopropylphenyl) phosphate)	
CAS Number	68937-41-7	
Appearance	Colorless to light yellow transparent liquid	Ambient temperature
Density	1.15 - 1.19 g/cm ³	20°C
Viscosity	64 - 75 cps	25°C
Boiling Point	>220 °C	at reduced pressure (e.g., 4 mmHg)
Flash Point	>220 °C	Open cup
Water Solubility	Very low (practically insoluble)	
Solubility in Organic Solvents	Soluble in alcohols, ethers, and ketones	
Thermal Decomposition	Decomposes at temperatures above 300°C	Under nitrogen atmosphere
Hydrolysis	Slow at neutral pH, faster at high and low pH	
Photodegradation	Predicted atmospheric photooxidation half-life of ~12-21 hours	

Experimental Protocols

Detailed and validated experimental procedures are crucial for the accurate characterization and quantification of IPTPP. This section outlines key protocols for its synthesis and analysis.

Synthesis of Isopropylated Triphenyl Phosphate

The synthesis of IPTPP generally involves the reaction of phosphorus oxychloride (POCl_3) with isopropylated phenols.^[3] The degree of isopropylation can be controlled to produce mixtures with desired properties.

A patented method for preparing isopropylphenyl/phenyl phosphate mixtures involves a multi-step process:^[4]

- **Alkylation:** Phenol is alkylated with propylene in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction is carried out until a specific molar ratio of propylene to phenol is achieved.^[4]
- **Fractionation:** The resulting mixture is distilled to remove unreacted phenol, yielding a distilland with a higher concentration of isopropylphenols.^[4]
- **Phosphorylation:** The fractionated isopropylphenol mixture is then reacted with phosphorus oxychloride to yield the final isopropylated triphenyl phosphate product.^[4]

Determination of Isopropylated Triphenyl Phosphate in Environmental Samples by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a widely used and effective method for the detection and quantification of IPTPP in various matrices, such as workplace air and house dust.^{[5][6][7][8]}

Protocol for GC-MS Analysis of IPTPP in House Dust:

- **Sample Preparation:**
 - A known mass of a house dust sample (e.g., 50 mg) is accurately weighed.
 - An internal standard (e.g., deuterated triphenyl phosphate) is added to the sample.

- The sample is extracted with an appropriate organic solvent (e.g., a mixture of hexane and ethyl acetate) using a technique such as sonication or pressurized liquid extraction.[6][7]
- The extract is then concentrated and may be subjected to a cleanup step using solid-phase extraction (SPE) to remove interfering matrix components.[5]
- GC-MS Analysis:
 - An aliquot of the prepared extract is injected into the GC-MS system.
 - The gas chromatograph separates the different components of the mixture based on their volatility and interaction with the stationary phase of the column.
 - The mass spectrometer detects and identifies the individual isomers of IPTPP based on their mass-to-charge ratio and fragmentation patterns.
 - Quantification is achieved by comparing the peak areas of the IPTPP isomers to that of the internal standard.

Signaling Pathways and Molecular Interactions

Recent research has highlighted the potential for IPTPP to interact with and modulate various biological signaling pathways, which is of significant interest to toxicologists and drug development professionals.

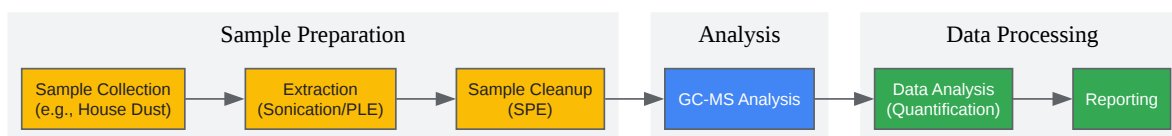
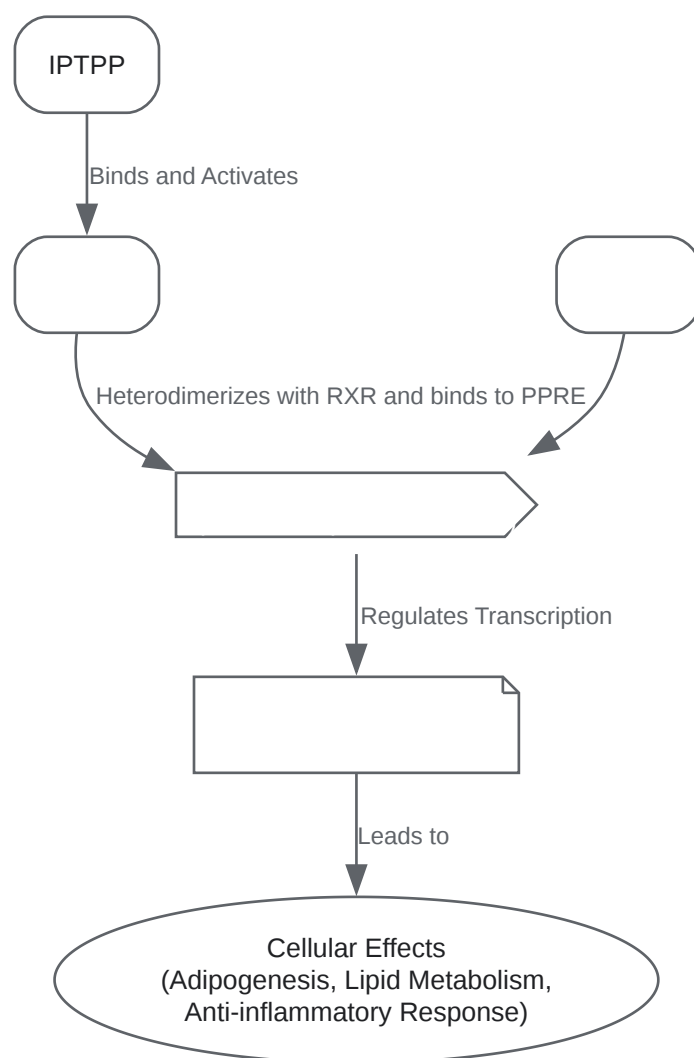
PPAR- γ Signaling Pathway

Isopropylated triphenyl phosphate has been identified as an activator of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR- γ).[9][10][11][12][13][14][15][16] PPAR- γ is a nuclear receptor that plays a crucial role in adipogenesis (fat cell differentiation), lipid metabolism, and inflammation.

Activation of PPAR- γ by IPTPP can lead to a cascade of downstream events, including:

- Increased expression of adipogenic marker genes: This includes genes such as lipoprotein lipase (LPL), fatty acid transport protein (FATP), and CD36, which are involved in lipid uptake and storage.[10]

- Enhanced adipocyte differentiation: IPTPP can promote the differentiation of pre-adipocytes into mature fat cells.
- Modulation of inflammatory responses: PPAR- γ activation can have anti-inflammatory effects by inhibiting the activity of pro-inflammatory transcription factors like NF- κ B.[13]



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